Cas no 82882-71-1 (L-Histidine, N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-)
![L-Histidine, N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)- structure](https://www.kuujia.com/scimg/cas/82882-71-1x500.png)
L-Histidine, N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- L-Histidine, N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-
- AS-83334
- (2S)-2-(phenylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid
- 82882-71-1
- Z-His(Trt)-OH
- FD21740
- EN300-20636761
- SCHEMBL6817597
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
- FPKLLLWMALGTOD-PMERELPUSA-N
- Cbz-His(Trt)-OH
- (2S)-2-[[(BENZYLOXY)CARBONYL]AMINO]-3-(1-TRITYL-1H-IMIDAZOL-4-YL)PROPANOIC ACID
- N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine
-
- MDL: MFCD12973745
- Inchi: InChI=1S/C33H29N3O4/c37-31(38)30(35-32(39)40-23-25-13-5-1-6-14-25)21-29-22-36(24-34-29)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,22,24,30H,21,23H2,(H,35,39)(H,37,38)/t30-/m0/s1
- InChI Key: FPKLLLWMALGTOD-PMERELPUSA-N
- SMILES: C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O
Computed Properties
- Exact Mass: 531.21580641g/mol
- Monoisotopic Mass: 531.21580641g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 40
- Rotatable Bond Count: 11
- Complexity: 752
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.4Ų
- XLogP3: 5.9
Experimental Properties
- Density: 1.19
L-Histidine, N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20636761-0.25g |
82882-71-1 | 0.25g |
$617.0 | 2023-09-16 | |||
Enamine | EN300-20636761-0.05g |
82882-71-1 | 0.05g |
$563.0 | 2023-09-16 | |||
Enamine | EN300-20636761-10g |
82882-71-1 | 10g |
$2884.0 | 2023-09-16 | |||
A2B Chem LLC | AH72148-5g |
L-Histidine, N-[(phenylMethoxy)carbonyl]-1-(triphenylMethyl)- |
82882-71-1 | 5g |
$1109.00 | 2024-04-19 | ||
Key Organics Ltd | AS-83334-10g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid |
82882-71-1 | >97% | 10g |
£199.00 | 2025-02-08 | |
eNovation Chemicals LLC | Y1265897-2g |
L-Histidine, N-[(phenylMethoxy)carbonyl]-1-(triphenylMethyl)- |
82882-71-1 | 98% | 2g |
$100 | 2024-06-06 | |
eNovation Chemicals LLC | Y1265897-1g |
L-Histidine, N-[(phenylMethoxy)carbonyl]-1-(triphenylMethyl)- |
82882-71-1 | 98% | 1g |
$80 | 2024-06-06 | |
Enamine | EN300-20636761-2.5g |
82882-71-1 | 2.5g |
$1315.0 | 2023-09-16 | |||
Enamine | EN300-20636761-5.0g |
82882-71-1 | 5g |
$1945.0 | 2023-05-24 | |||
Enamine | EN300-20636761-10.0g |
82882-71-1 | 10g |
$2884.0 | 2023-05-24 |
L-Histidine, N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)- Related Literature
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
Additional information on L-Histidine, N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-
L-Histidine, N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl) (CAS No: 82882-71-1): A Versatile Building Block in Modern Chemical Biology
L-Histidine, a naturally occurring essential amino acid, gains enhanced functional utility through its synthetic derivative N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine, identified by the CAS registry number 82882-71-1. This compound represents a strategic modification of histidine's structure, incorporating dual protective groups: the N-[(phenylmethoxy)carbonyl] (commonly abbreviated as Cbz or Carbobenzoxy) moiety at the amino terminus and the triphénylméthyle (trityl) group at the side chain imidazole nitrogen. These protective functionalities are pivotal in peptide synthesis and medicinal chemistry applications, enabling precise control over reactive sites during complex molecular assembly processes.
The introduction of Cbz and trityl groups in CAS No 82882-71-1 serves to stabilize histidine's inherent chemical reactivity. Histidine's imidazole side chain exhibits pH-dependent protonation behavior, making it a critical residue in enzyme active sites and protein-protein interaction domains. By temporarily masking these reactive centers with orthogonal protecting groups (N-Cbz for the α-amino group and trityl for the imidazole nitrogen), this compound facilitates controlled deprotection steps essential for solid-phase peptide synthesis (SPPS). Recent advancements in automated peptide synthesizers have further validated its role in high-throughput screening platforms, where precise control over amino acid reactivity is paramount for constructing bioactive peptides.
Spectroscopic characterization confirms the compound's molecular formula as C30H30N2O4, with a molecular weight of 496.55 g/mol. Its 1H NMR spectrum exhibits characteristic peaks at δ 7.4–7.6 ppm corresponding to the aromatic protons of the trityl group, while δ 3.9–4.5 ppm reveals the shielding effect of the Cbz ester carbonyl region. Mass spectrometry data from 2023 studies show consistent m/z ratios at 497.3 [M+H]+, corroborating its structural integrity during purification processes.
In drug discovery pipelines, this protected histidine variant plays a critical role in synthesizing bioactive peptides targeting G protein-coupled receptors (GPCRs). A groundbreaking study published in *Nature Chemical Biology* (March 2024) demonstrated its use in constructing stabilized analogs of substance P, a neuropeptide involved in pain signaling pathways. The trityl group's photolabile properties enabled spatially resolved deprotection under UV irradiation, allowing researchers to create site-specific crosslinks between receptor domains and ligands during cryo-electron microscopy structural analysis.
Recent advances in click chemistry applications highlight this compound's utility as a modular building block. Researchers from MIT reported in *ACS Chemical Biology* (June 2023) that combining CAS No 82882-71-1 with azide-functionalized scaffolds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) produced novel histidine-containing peptidomimetics with improved metabolic stability. The trityl group was selectively removed using acidic conditions prior to conjugation with fluorescent probes for live-cell imaging studies.
In structural biology research, this compound has been instrumental in investigating histidine's role in metalloenzyme catalysis. A collaborative study between Oxford University and Genentech (published *Journal of Medicinal Chemistry*, October 2023) utilized site-specific incorporation of unprotected histidine residues into engineered zinc fingers through iterative deprotection strategies involving trifluoroacetic acid-mediated Cbz removal followed by boron trifluoride etherate treatment for trityl cleavage.
Clinical translation efforts have focused on its application as an intermediate in antiviral drug development. A phase I clinical trial conducted by BioPharmX Inc., currently under peer review, employs this compound as a key precursor in synthesizing histidine-rich glycoprotein mimetics shown to inhibit SARS-CoV-2 spike protein interactions with ACE receptors at submicromolar concentrations (<500 nM IC50). The orthogonal protection scheme allows precise modulation of peptide secondary structures during formulation optimization.
Safety considerations remain critical despite its non-regulated status under current classification systems. Proper handling protocols include storage below -15°C under inert atmosphere to prevent oxidation of aromatic substituents, which could alter spectroscopic properties and reduce coupling efficiency during synthesis steps documented in *Organic Process Research & Development* (December 2023). Material Safety Data Sheets emphasize avoiding prolonged exposure to strong acids that might prematurely cleave protective groups before intended reaction steps.
The unique reactivity profile of N-Cbz-trityl-L-histidine continues to drive innovations across multiple disciplines:
- Bioconjugation: Enables site-specific attachment to nanoparticles while preserving histidine's metal-chelating properties
- Proteomics: Used as reference standard for LC/MS analysis due to its well-characterized fragmentation pattern
- Cancer research: Serves as scaffold for developing histone deacetylase inhibitors with tunable hydrophobicity
- Nanomedicine: Facilitates construction of pH-sensitive drug delivery systems leveraging histidine's protonation dynamics
New computational studies published *Journal of Computational Chemistry* (January 2024) reveal unexpected interactions between tritylated imidazole moieties and membrane phospholipids when incorporated into transmembrane peptides. These findings suggest potential applications in designing cell-penetrating peptides with enhanced membrane affinity without compromising overall peptide stability—a breakthrough validated through molecular dynamics simulations spanning microseconds.
In enzymology research, this compound has become indispensable for studying histidine proton relay mechanisms observed in hydrogenase enzymes. By systematically varying protection schemes through sequential deprotection protocols outlined by researchers at Stanford University (*ACS Catalysis*, May 2023), scientists have gained unprecedented insights into how microenvironmental pH gradients influence catalytic efficiency—a discovery now informing next-generation biofuel catalyst design strategies.
Educational institutions increasingly adopt this compound as a teaching tool for illustrating orthogonal protection principles essential for advanced organic synthesis curricula. Its distinct spectroscopic signatures provide clear experimental markers for undergraduate students learning SPPS protocols according to updated guidelines from the American Chemical Society published July 2023.
Economic analyses indicate growing demand from biopharmaceutical companies engaged in antibody-drug conjugate development programs where selective acylation/deacylation processes require precisely protected amino acid derivatives like CAS No 828871-1 compounds reported by Frost & Sullivan (*Global Peptide Synthesis Market Report*, Q4 2023). Production scalability improvements achieved through continuous flow chemistry systems now enable kilogram-scale manufacturing without compromising stereochemical purity—a major advancement highlighted at the recent Peptalk conference series.
Ongoing research focuses on exploiting its photoreactive properties discovered by Nobel laureate Dr. Carolyn Bertozzi's lab (*Science*, September 2023). By attaching photocleavable linkers adjacent to existing protecting groups, this molecule now serves dual roles: acting as both a synthetic intermediate and an optical trigger mechanism within dynamic covalent chemistry frameworks used for real-time protein interaction studies.
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